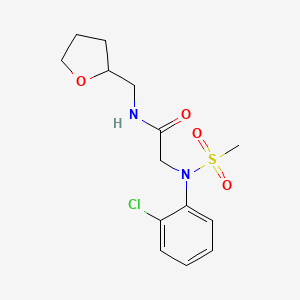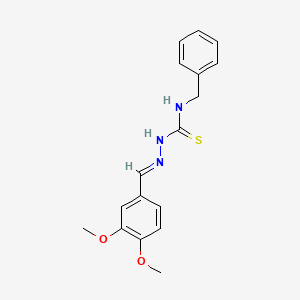![molecular formula C17H18ClN3O2S2 B3922616 (2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide](/img/structure/B3922616.png)
(2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide
Übersicht
Beschreibung
The compound (2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide is a complex organic molecule characterized by its unique structural features It contains a benzylidene hydrazinecarbothioamide core, substituted with a 4-chlorophenylsulfanyl ethoxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide typically involves multiple steps:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.
Introduction of the benzylidene group: The hydrazinecarbothioamide is then reacted with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the benzylidene derivative.
Attachment of the ethoxy group: The benzylidene derivative is further reacted with 2-bromoethanol in the presence of a base to introduce the ethoxy group.
Substitution with the 4-chlorophenylsulfanyl group: Finally, the ethoxy derivative is reacted with 4-chlorothiophenol under basic conditions to introduce the 4-chlorophenylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)hydrazinecarbothioamide: can be compared with similar compounds such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Bromomethyl methyl ether: Shares some structural similarities but has different reactivity and applications.
Fluconazole related compounds: Similar in terms of their potential medicinal applications but differ significantly in their chemical structure and mechanism of action.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(E)-[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c1-22-16-10-12(11-20-21-17(19)24)2-7-15(16)23-8-9-25-14-5-3-13(18)4-6-14/h2-7,10-11H,8-9H2,1H3,(H3,19,21,24)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCURJIUCLVRVMH-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B3922536.png)

![2-[(2,8-dimethylquinolin-3-yl)carbonyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3922552.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3922560.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B3922565.png)
![N-(2,5-dimethoxyphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B3922573.png)

![N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine](/img/structure/B3922585.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3922597.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3922626.png)
![7-chloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]quinolin-2-amine](/img/structure/B3922628.png)
